molecular formula C9H11FO2 B6328093 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene CAS No. 1555811-84-1

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene

Cat. No. B6328093
CAS RN: 1555811-84-1
M. Wt: 170.18 g/mol
InChI Key: WBRAWNAZGLIYHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an organic compound . The core structure of this molecule is a benzene ring, which is a six-membered ring of carbon atoms with alternating double and single bonds, making it an aromatic compound .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of Sharpless asymmetric oxidation for aryl sulfoxides containing oxygen groups at the ortho position . Another method involves the use of Selectfluor for the preparation of substituted 3-fluoropyridines .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluorine atom, a methoxymethoxy group, and a methyl group attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, density, boiling point, and melting point .

Scientific Research Applications

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene has been used in various scientific research studies, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of polymers and in the study of the structure of proteins. This compound has been used as a starting material for the synthesis of various compounds, such as 4-fluoro-2-methylbenzaldehyde, 4-fluoro-2-methylbenzamide, and 4-fluoro-2-methylbenzyl alcohol.

Mechanism of Action

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene is an aromatic compound, and its mechanism of action is based on the interaction of its aromatic ring with other molecules. The compound can act as an electron donor or acceptor, depending on the molecule it is interacting with. It can also act as a catalyst to promote the formation of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that the compound may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes. It has also been suggested that the compound may have an antimicrobial effect.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene in lab experiments include its low cost and availability, its low melting point, and its solubility in many organic solvents. The compound is also relatively stable, making it suitable for long-term storage. The main limitation of using this compound in lab experiments is its low reactivity, which can make it difficult to synthesize certain compounds.

Future Directions

The future directions for 4-Fluoro-1-(methoxymethoxy)-2-methylbenzene include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Additionally, further research into the mechanism of action of the compound and its potential as a catalyst could lead to new and improved synthesis methods. Finally, research into the potential toxicity of the compound is needed to ensure its safe use in lab experiments and other applications.

Synthesis Methods

4-Fluoro-1-(methoxymethoxy)-2-methylbenzene can be synthesized from the reaction of 4-fluoro-2-methylbenzaldehyde and methanol in the presence of a catalytic amount of sulfuric acid. This reaction is a nucleophilic aromatic substitution reaction and is known as the Friedel-Crafts reaction. The reaction takes place in a solvent such as ethanol, and the resulting product is a colorless liquid.

properties

IUPAC Name

4-fluoro-1-(methoxymethoxy)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO2/c1-7-5-8(10)3-4-9(7)12-6-11-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRAWNAZGLIYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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